Cas no 1061659-74-2 (2-(2R)-2-Piperidinylpyridine)
2-(2R)-2-Piperidinylpyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-(2R)-2-Piperidinylpyridine
- 2-(2R)-2-Piperidinyl
- 2-((2R)-2-PIPERIDYL)PYRIDINE
- (R)-2-(2'-piperidinyl)pyridine
- (R)-2-(piperidin-2-yl)pyridine
- 2-[(2R)-piperidin-2-yl]pyridine
- N11115
- SCHEMBL3163175
- 1061659-74-2
- (R)-2-(Piperidin-2-yl)pyridine, 95%
- CS-0060610
- MFCD09257392
- (R)-2-(Piperidin-2-yl)pyridine 95%
- DB-259988
-
- MDL: MFCD09257392
- Inchi: 1S/C10H14N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h1,3,5,7,10,12H,2,4,6,8H2/t10-/m1/s1
- InChI Key: KXRQQPIHUMSJSS-SNVBAGLBSA-N
- SMILES: N1CCCC[C@@H]1C1C=CC=CN=1
Computed Properties
- Exact Mass: 162.115698455g/mol
- Monoisotopic Mass: 162.115698455g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 24.9Ų
Experimental Properties
- Density: 1.014±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 280.4±28.0 ºC (760 Torr),
- Flash Point: 123.4±24.0 ºC,
- Solubility: Dissolution (39 g/l) (25 º C),
2-(2R)-2-Piperidinylpyridine Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- Storage Condition:2-8°C
2-(2R)-2-Piperidinylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 900589-100MG |
(R)-2-(Piperidin-2-yl)pyridine |
1061659-74-2 | 95% | 100MG |
¥1537.06 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 900589-500MG |
(R)-2-(Piperidin-2-yl)pyridine |
1061659-74-2 | 95% | 500MG |
¥4228.48 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 900589-1G |
( |
1061659-74-2 | 95% | 1G |
5607.55 | 2021-05-17 | |
| Chemenu | CM172489-1g |
(R)-2-(piperidin-2-yl)pyridine |
1061659-74-2 | 95% | 1g |
$795 | 2021-08-05 | |
| TRC | P991615-25mg |
2-(2R)-2-Piperidinylpyridine |
1061659-74-2 | 25mg |
$ 170.00 | 2022-06-03 | ||
| TRC | P991615-250mg |
2-(2R)-2-Piperidinylpyridine |
1061659-74-2 | 250mg |
$ 1360.00 | 2022-06-03 | ||
| Chemenu | CM172489-1g |
(R)-2-(piperidin-2-yl)pyridine |
1061659-74-2 | 95%+ | 1g |
$973 | 2023-02-03 | |
| abcr | AB464619-250 mg |
2-((2R)-2-Piperidyl)pyridine |
1061659-74-2 | 250MG |
€554.70 | 2022-03-01 | ||
| eNovation Chemicals LLC | Y1047789-250mg |
2-(2R)-2-Piperidinylpyridine |
1061659-74-2 | 95% | 250mg |
$865 | 2024-06-07 | |
| abcr | AB464619-100mg |
2-((2R)-2-Piperidyl)pyridine; . |
1061659-74-2 | 100mg |
€443.60 | 2024-08-03 |
2-(2R)-2-Piperidinylpyridine Suppliers
2-(2R)-2-Piperidinylpyridine Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 2-(2R)-2-Piperidinylpyridine
Introduction to 2-(2R)-2-Piperidinylpyridine (CAS No. 1061659-74-2)
2-(2R)-2-Piperidinylpyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1061659-74-2, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This bicyclic amine derivative has garnered attention due to its unique structural features and potential applications in medicinal chemistry. The compound’s piperidine ring, configured with a specific stereochemical arrangement, contributes to its distinct pharmacological properties, making it a valuable scaffold for developing novel therapeutic agents.
The molecular structure of 2-(2R)-2-Piperidinylpyridine consists of a pyridine core linked to a piperidine moiety through a secondary amine bond. This configuration introduces a high degree of conformational flexibility, which is often exploited in drug design to optimize binding affinity and metabolic stability. The stereochemical designation (2R) indicates the absolute configuration at the chiral center of the piperidine ring, a critical factor in determining the compound’s biological activity and interaction with biological targets.
In recent years, there has been growing interest in exploring the pharmacological potential of piperidine derivatives due to their favorable pharmacokinetic profiles and ability to modulate various biological pathways. 2-(2R)-2-Piperidinylpyridine has been studied as a key intermediate in synthesizing small-molecule inhibitors targeting enzymes involved in metabolic disorders and cancer. Its structural motif is particularly relevant in designing molecules that interact with protein kinases, which are pivotal in cell signaling and disease progression.
One of the most compelling aspects of CAS No. 1061659-74-2 is its role in the development of next-generation antiviral agents. The unique combination of the pyridine and piperidine rings provides an optimal framework for disrupting viral replication cycles. Recent studies have demonstrated that derivatives of this compound exhibit inhibitory activity against several RNA viruses by interfering with essential viral enzymes. This finding underscores the importance of 2-(2R)-2-Piperidinylpyridine as a building block for antiviral drug candidates.
The synthesis of CAS No. 1061659-74-2 involves multi-step organic transformations, including functional group interconversions and stereocontrolled reactions. Advanced synthetic methodologies, such as asymmetric hydrogenation and transition-metal-catalyzed cross-coupling reactions, have been employed to achieve high enantiomeric purity and yield. These synthetic strategies not only highlight the compound’s synthetic accessibility but also its suitability for large-scale production, which is crucial for preclinical and clinical development.
The pharmacological evaluation of 2-(2R)-2-Piperidinylpyridine has revealed promising interactions with various biological targets. In vitro studies have shown that this compound can modulate the activity of enzymes such as Janus kinases (JAKs) and tyrosine kinases, which are implicated in inflammatory diseases and hematological malignancies. Additionally, preclinical trials have indicated potential therapeutic benefits in models of neurodegenerative disorders, where dysregulation of kinase signaling pathways plays a significant role.
The structural versatility of CAS No. 1061659-74-2 allows for further derivatization, enabling the exploration of diverse chemical space for drug discovery. By introducing various substituents into the pyridine or piperidine rings, researchers can fine-tune physicochemical properties such as solubility, permeability, and metabolic stability. This flexibility has led to the identification of several lead compounds with enhanced pharmacological profiles, demonstrating the compound’s utility as a starting point for medicinal chemistry campaigns.
From a regulatory perspective, CAS No. 1061659-74-2 adheres to stringent quality control standards required for pharmaceutical intermediates. Its characterization through spectroscopic techniques (e.g., NMR, mass spectrometry) and chromatographic methods ensures high purity and consistency across production batches. These rigorous quality assessments are essential for ensuring safety and efficacy in subsequent drug development processes.
The future prospects of (CAS No: 1061659-74-2) are promising, with ongoing research focusing on expanding its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to yield novel derivatives with improved therapeutic outcomes. Furthermore, computational modeling techniques are being leveraged to predict new binding interactions and optimize lead compounds derived from this scaffold.
In conclusion, (CAS No: 1061659-74-2) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and broad applicability in drug discovery. Its role as an intermediate in synthesizing bioactive molecules underscores its importance in addressing unmet medical needs across multiple therapeutic areas. As research continues to uncover new pharmacological insights, this compound is poised to play an integral part in the development of next-generation therapeutics.
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